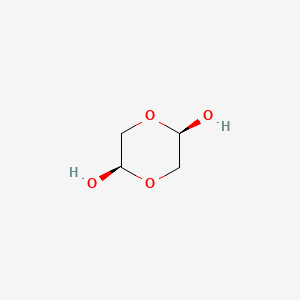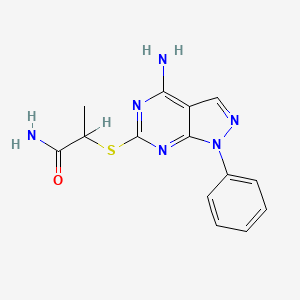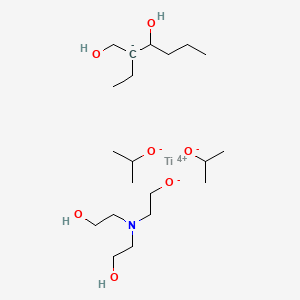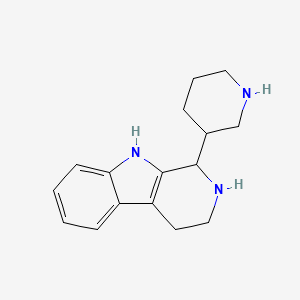
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1-(3-piperidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1-(3-piperidinyl)- is a heterocyclic compound that belongs to the class of beta-carbolines. This compound is known for its diverse biological activities and has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1-(3-piperidinyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain, followed by the elimination of the tosyl masking group . Another approach involves the use of p-toluenesulfonic acid in toluene to yield the corresponding indole product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1-(3-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions, particularly at the nitrogen atoms, are common.
Common Reagents and Conditions
Oxidation: Reagents like IBX (o-iodoxybenzoic acid) are used for oxidative aromatization.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions often use alkyl halides or sulfonyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1-(3-piperidinyl)- involves its interaction with specific molecular targets and pathways. For instance, it acts as an estrogen receptor modulator, influencing the transcription of genes involved in cell proliferation and apoptosis . Additionally, it has been shown to inhibit mitotic kinesin, a protein involved in cell division, thereby exerting anti-cancer effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1,2,3,4-tetrahydro-beta-carboline: Another related compound with a methyl group at the 2-position.
Uniqueness
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1-(3-piperidinyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to modulate estrogen receptors and inhibit mitotic kinesin sets it apart from other beta-carbolines .
Propiedades
Número CAS |
132767-54-5 |
|---|---|
Fórmula molecular |
C16H21N3 |
Peso molecular |
255.36 g/mol |
Nombre IUPAC |
1-piperidin-3-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C16H21N3/c1-2-6-14-12(5-1)13-7-9-18-15(16(13)19-14)11-4-3-8-17-10-11/h1-2,5-6,11,15,17-19H,3-4,7-10H2 |
Clave InChI |
WYGBNKLPTJQQFW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)C2C3=C(CCN2)C4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


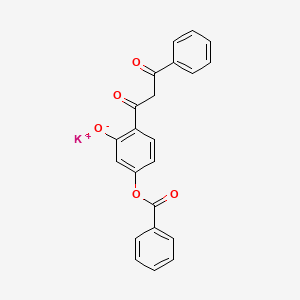

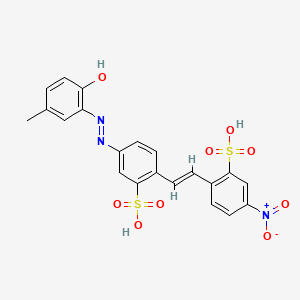
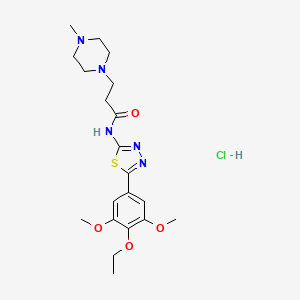
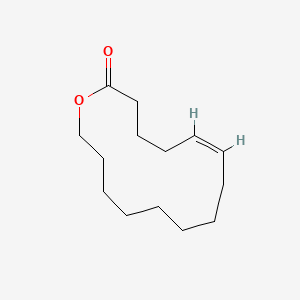
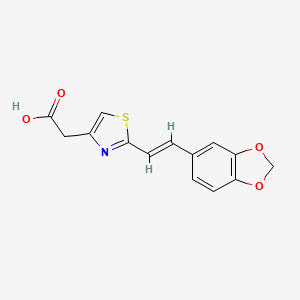
![Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-octyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12715562.png)

![(10E)-10-[3-(dimethylamino)propylidene]-4H-thieno[2,3-c][1]benzothiepine-8-carbonitrile;oxalic acid](/img/structure/B12715583.png)

